molecular formula C8H15N B11735086 1-(Cyclopent-1-en-1-yl)propan-1-amine

1-(Cyclopent-1-en-1-yl)propan-1-amine

Cat. No.: B11735086
M. Wt: 125.21 g/mol
InChI Key: WGNLOCFERFXROA-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)propan-1-amine is an organic compound with the molecular formula C8H15N. It is a derivative of cyclopentene and propanamine, featuring a cyclopentene ring attached to a propanamine chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-1-en-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable amine precursor under controlled conditions. For instance, cyclopentene can be reacted with propan-1-amine in the presence of a catalyst to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-1-en-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce more saturated amines.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopent-2-en-1-yl)propan-2-one: This compound features a similar cyclopentene ring but differs in the position and type of functional groups.

    Cyclopentylamine: A simpler amine derivative of cyclopentane, lacking the propanamine chain.

    Cyclopentylmethylamine: Another related compound with a different substitution pattern on the cyclopentane ring.

Uniqueness

1-(Cyclopent-1-en-1-yl)propan-1-amine is unique due to its specific structure, which combines the reactivity of both the cyclopentene ring and the propanamine chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-(cyclopenten-1-yl)propan-1-amine

InChI

InChI=1S/C8H15N/c1-2-8(9)7-5-3-4-6-7/h5,8H,2-4,6,9H2,1H3

InChI Key

WGNLOCFERFXROA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CCCC1)N

Origin of Product

United States

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